5-Bromo-2,4-dimethoxyaniline
Overview
Description
5-Bromo-2,4-dimethoxyaniline is a chemical compound that serves as a building block in various organic synthesis processes. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline structure. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied, indicating its potential utility in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2,4-dimethoxyaniline often involves condensation reactions, as seen in the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is achieved by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under reflux conditions in ethanol . Another synthesis method includes the direct alkylation of 1,2-dimethoxy-5-bromo-aniline to produce 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, using CH3MgCl as the proton abstractor .
Molecular Structure Analysis
The molecular structure of compounds derived from 5-Bromo-2,4-dimethoxyaniline is often elucidated using X-ray diffraction, as demonstrated in the characterization of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline . The crystal structure of these compounds can vary, with some crystallizing in the monoclinic system and exhibiting different dihedral angles between aromatic rings . Density functional theory (DFT) calculations are also employed to compare the structures of monomers and dimers obtained from molecular geometry optimizations with experimental data .
Chemical Reactions Analysis
The chemical reactivity of 5-Bromo-2,4-dimethoxyaniline derivatives includes various transformations. For instance, the Bischler indole synthesis from 3,5-dimethoxyaniline leads to the formation of 2-arylindoles and 3-arylindoles depending on the reaction conditions . Additionally, the synthesis of activated indoles, such as 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole, involves protection and deprotection steps, cyclization, and the use of trifluoroacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic and thermal analysis tools. For example, the thermal stability of a compound derived from 5-bromo-1H-indole-3-carbaldehyde was found to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds are assigned based on TD-DFT results, and their electrophilic and nucleophilic regions are visualized using molecular electrostatic potential maps . NMR chemical shifts are computed using the GIAO method to further understand the electronic environment of the molecules .
Scientific Research Applications
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Chemical Synthesis
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Fluorescence Studies
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Radiosensitizers in Cancer Treatment
- 5-Bromo-2,4-dimethoxyaniline has been studied for its potential use as a radiosensitizer in cancer treatment .
- When modified uridine derivatives are incorporated into DNA, radical species may form that cause DNA damage . This category of molecules, including 5-Bromo-2,4-dimethoxyaniline, has been proposed as radiosensitizers and is currently being researched .
- The outcomes of these studies can provide valuable information about the potential use of this compound in enhancing the effectiveness of radiotherapy for cancer treatment .
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Preparation of Other Chemical Compounds
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Electron-Induced Decomposition Studies
- 5-Bromo-2,4-dimethoxyaniline has been used in studies investigating electron-induced decomposition .
- The compound was exposed to low-energy electrons, and the resulting decomposition products were analyzed .
- The results of these studies can provide valuable information about the stability of the molecule and its potential reactivity in various chemical environments .
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Preparation of Complex Organic Molecules
- 5-Bromo-2,4-dimethoxyaniline has been used in the synthesis of complex organic molecules .
- The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
- The outcome of this synthesis is a new organic compound, which can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Safety And Hazards
The safety information for 5-Bromo-2,4-dimethoxyaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictogram is GHS07 .
properties
IUPAC Name |
5-bromo-2,4-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWCTCUSSOSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603884 | |
Record name | 5-Bromo-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethoxyaniline | |
CAS RN |
169883-36-7 | |
Record name | 5-Bromo-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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